6-Fluoro-1-nitronaphthalene
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Overview
Description
6-Fluoro-1-nitronaphthalene is an organic compound that belongs to the class of nitronaphthalenes It is characterized by the presence of a fluorine atom and a nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-nitronaphthalene can be achieved through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 10-15% of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and subsequent decomposition processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium catalysts or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 6-fluoro-1-aminonaphthalene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Scientific Research Applications
6-Fluoro-1-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amine can lead to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with biomolecules .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the fluorine atom.
2-Fluoro-1-nitronaphthalene: Another isomer with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness: 6-Fluoro-1-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.
Biological Activity
6-Fluoro-1-nitronaphthalene is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a nitro group on the naphthalene ring. Its chemical structure can be represented as follows:
This configuration allows for unique interactions with biological molecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:
- Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
- Covalent Bond Formation : The compound may form covalent bonds with biomolecules, affecting protein function and signaling pathways.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies suggest that derivatives of this compound may inhibit the growth of various bacteria and fungi, potentially serving as lead compounds for antibiotic development .
- Anticancer Properties : The compound’s ability to induce DNA damage and apoptosis in cancer cells has been documented. The nitro group plays a crucial role in this activity by generating cytotoxic metabolites .
- Toxicological Effects : While exhibiting therapeutic potential, this compound also poses risks. It has been shown to induce mutagenicity in bacterial models and hepatotoxicity in animal studies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
Properties
IUPAC Name |
6-fluoro-1-nitronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJIKQKMWNTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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